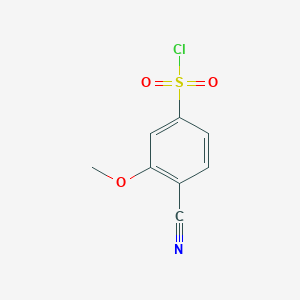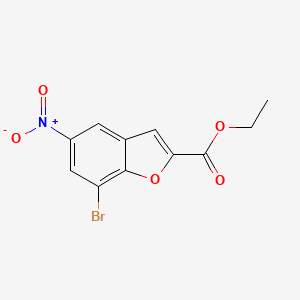
4-Cyano-3-Methoxybenzolsulfonylchlorid
Übersicht
Beschreibung
4-Cyano-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of chemotherapeutic agents and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes .
Wirkmechanismus
Target of Action
It is known that sulfonyl chlorides, in general, are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
4-Cyano-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative. Sulfonyl chlorides are electrophiles that can undergo nucleophilic substitution reactions . In the presence of a nucleophile, the chlorine atom in the sulfonyl chloride group is replaced, leading to the formation of a new covalent bond . This reaction is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .
Biochemical Pathways
The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with other molecules and its role in biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Cyano-3-methoxybenzenesulfonyl chloride are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 4-Cyano-3-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the sulfonyl chloride group. Moreover, the presence of other reactive species can compete with the intended targets of the compound .
Biochemische Analyse
Biochemical Properties
4-Cyano-3-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino acid residues, leading to the formation of sulfonamide bonds. This compound is known to react with serine and threonine residues in proteins, forming stable covalent bonds . These interactions can alter the activity of enzymes and proteins, making 4-Cyano-3-methoxybenzenesulfonyl chloride a valuable tool in studying protein function and enzyme mechanisms.
Cellular Effects
The effects of 4-Cyano-3-methoxybenzenesulfonyl chloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins. This compound can affect gene expression by altering transcription factors and other regulatory proteins . Additionally, 4-Cyano-3-methoxybenzenesulfonyl chloride impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-Cyano-3-methoxybenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting or activating their activity depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins. The formation of sulfonamide bonds with amino acid residues is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-3-methoxybenzenesulfonyl chloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 4-Cyano-3-methoxybenzenesulfonyl chloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4-Cyano-3-methoxybenzenesulfonyl chloride vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications.
Metabolic Pathways
4-Cyano-3-methoxybenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It can affect the activity of metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites. This compound is particularly known for its role in modifying enzymes involved in amino acid and nucleotide metabolism.
Transport and Distribution
Within cells and tissues, 4-Cyano-3-methoxybenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type, tissue type, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of 4-Cyano-3-methoxybenzenesulfonyl chloride is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its ability to modify proteins and enzymes, influencing cellular processes and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-methoxybenzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzonitrile.
Thermal Newman-Kwart Rearrangement (NKR): This step converts the starting material to a thiol derivative.
Oxidative Chlorination: The thiol derivative is then subjected to zirconium(IV) chloride-promoted oxidative chlorination to yield 4-Cyano-3-methoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for 4-Cyano-3-methoxybenzenesulfonyl chloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process typically includes rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonate salts.
Reduction Products: Reduction can lead to the formation of sulfinic acids or sulfonyl hydrides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-methoxybenzenesulfonyl chloride: Similar structure with the cyano and methoxy groups in different positions.
3-Cyano-4-methoxybenzenesulfonyl chloride: Similar structure with the cyano and methoxy groups in different positions
Uniqueness
4-Cyano-3-methoxybenzenesulfonyl chloride is unique due to the specific positioning of the cyano and methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can also affect its applications in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
4-cyano-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMEWAVZDPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)



![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)



![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)



